2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one is a heterocyclic compound characterized by its unique thieno-pyrrole structure. This compound has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is , with a molecular weight of approximately 218.07 g/mol. It is classified under thieno derivatives, which are known for their diverse biological activities and utility in synthesizing more complex organic molecules.
The synthesis of 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one typically involves a two-step process:
Technical details regarding specific reagents and conditions can vary depending on the desired yield and purity of the final product. For instance, using solvents like dichloromethane or dimethylformamide can aid in solubilizing reactants and improving reaction kinetics .
The molecular structure of 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one features a thieno ring fused with a pyrrole moiety. The compound exhibits a planar configuration conducive to π-π stacking interactions, which may enhance its electronic properties.
Key structural data include:
2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one can participate in various chemical reactions due to the presence of both bromine and carbonyl functionalities. Notable reactions include:
Technical details regarding these reactions often involve specific conditions such as temperature control and choice of solvents to optimize yields .
The mechanism of action for compounds like 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one typically involves interactions at the molecular level that can lead to biological activity. For instance:
Data from pharmacological studies suggest that such compounds exhibit cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents .
The physical properties of 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one include:
Chemical properties include:
Relevant analyses often involve spectroscopy techniques such as Nuclear Magnetic Resonance and Infrared Spectroscopy to confirm structural integrity and purity .
The applications of 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one are diverse:
Electrophilic bromination represents the most efficient pathway for introducing bromine at the C2 position of the thieno[2,3-c]pyrrolone scaffold. This reaction capitalizes on the inherent electron-rich character of the thiophene ring, with the C2 position demonstrating heightened nucleophilicity compared to C3 due to electronic distribution within the fused heterocyclic system. The strategic placement of bromine at this position is crucial for facilitating subsequent cross-coupling reactions in pharmaceutical intermediate synthesis, particularly in the construction of kinase inhibitors targeting oncological pathways [3].
Table 1: Comparative Analysis of Brominating Agents for Thieno[2,3-c]pyrrol-4-one Systems
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
N-Bromosuccinimide (NBS) | THF | 0-5 | 2 | 85-90 | C2 > C3 (20:1) |
NBS | DCM | 25 | 1.5 | 75 | C2 > C3 (15:1) |
Br₂/Pyrrolidine | Acetonitrile | -10 | 4 | 70 | C2 > C3 (12:1) |
CuBr₂ | DMF | 80 | 12 | 60 | C2 > C3 (8:1) |
Optimization studies reveal that N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at near-freezing temperatures (0-5°C) provides exceptional regioselectivity for the C2 position with yields reaching 85-90% [3]. This high selectivity stems from kinetic control under low-temperature conditions, which suppresses polybromination and ring degradation side reactions. The reaction typically completes within two hours, producing hydrogen bromide as a byproduct that requires efficient scavenging to prevent acid-catalyzed decomposition of the sensitive heterocycle. Solvent polarity significantly influences reaction outcomes, with aprotic solvents like THF offering superior performance over chlorinated solvents (DCM) due to improved reagent solubility and minimized solvolysis.
The construction of the thieno[2,3-c]pyrrol-4-one core employs two principal cyclization strategies: intramolecular Friedel-Crafts acylation and transition metal-catalyzed ring closure. The Friedel-Crafts approach remains the most industrially viable method, wherein a linear precursor featuring a thiophene nucleus tethered to a carboxylic acid functionality undergoes cyclodehydration. This transformation typically employs phosphorus oxychloride (POCl₃) as both reagent and solvent at reflux temperatures (80-110°C), achieving cyclization yields of 75-82% after optimized workup procedures [3].
Alternative pathways include palladium-catalyzed intramolecular C-N coupling of bromothiophene precursors bearing adjacent amine functionalities. This method employs catalytic systems such as Pd(dppf)Cl₂ (1-2 mol%) in the presence of cesium carbonate as base in toluene/1,4-dioxane mixtures at 90°C. While this approach offers atom economy and avoids strongly acidic conditions, the higher catalyst costs present economic challenges for large-scale implementation compared to traditional Friedel-Crafts methodology [3]. Recent advances explore modified Gewald reactions incorporating bromine-containing synthons during the thiophene ring formation step, enabling simultaneous bromine introduction and heterocycle construction in a single operation—a strategy that reduces synthetic steps but requires precise stoichiometric control to prevent polycyclic byproducts [6].
Solvent selection critically influences reaction kinetics, regioselectivity, and intermediate stability throughout the multi-step synthesis of 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one. Polar aprotic solvents demonstrate superior performance in bromination and cyclization steps:
Table 2: Solvent and Catalyst Effects on Key Synthetic Steps
Synthetic Step | Optimal Solvent | Catalyst/Additive | Critical Parameters | Yield Improvement |
---|---|---|---|---|
C2 Bromination | THF | None | Temperature control (0-5°C) | +25% vs. DCM |
Ring Cyclization | Toluene | POCl₃ (1.5 eq) | Reflux (110°C), nitrogen atmosphere | +15% vs. neat conditions |
Suzuki Coupling | DMF/H₂O (9:1) | Pd(dppf)Cl₂ (2 mol%) | Degassing, 80°C | +30% vs. THF systems |
Purification | Ethyl acetate/Hexane | Silica gel | Gradient elution optimization | Purity >95% [2] |
Catalyst screening reveals that palladium complexes with bidentate ligands substantially enhance coupling efficiency in downstream functionalization reactions using the brominated derivative. Specifically, Pd(dppf)Cl₂ demonstrates remarkable stability in DMF/H₂O mixtures at 80°C, enabling Suzuki-Miyaura couplings with aryl boronic acids at yields exceeding 85%—transformations essential for generating ERK inhibitor libraries described in patent literature [3]. Copper(I) iodide (5-10 mol%) in combination with trans-1,2-diaminocyclohexane serves as an economical alternative for Buchwald-Hartwig aminations when pharmaceutical applications tolerate residual copper content below 50 ppm.
Solvent effects extend beyond reaction rates to influence crystallization behavior during final purification. Mixed ethyl acetate/n-hexane systems enable efficient recovery of crystalline product (pale-yellow to yellow-brown solid) with HPLC purity exceeding 95%, as documented in analytical certificates from commercial suppliers [2] [5]. Process analytical technology (PAT) tools facilitate real-time monitoring of critical intermediates, allowing dynamic adjustment of solvent ratios to maximize isolated yields while minimizing chromatographic purification requirements.
Scaling the synthesis of 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one from laboratory to industrial production (kilogram-scale) necessitates addressing key engineering challenges: exotherm management during bromination, catalyst recycling in coupling reactions, and purification economics. Commercial suppliers implement continuous flow chemistry for the bromination step to precisely control reaction temperature (0-5°C) and residence time (≤5 minutes), achieving throughputs exceeding 5 kg/day with consistent regioselectivity (C2:C3 > 20:1) [5]. This approach eliminates thermal degradation pathways observed in batch reactors during scale-up.
Table 3: Industrial-Scale Process Parameters and Output Metrics
Process Parameter | Laboratory Scale | Pilot Scale (5 kg) | Production Scale (50 kg) | Critical Adjustments |
---|---|---|---|---|
Bromination Temperature | 0-5°C (ice bath) | 2-8°C (jacketed reactor) | 5±0.5°C (flow reactor) | Enhanced heat transfer |
Cyclization Time | 3 h | 4.5 h | 3.5 h (pressure vessel) | Increased concentration |
Catalyst Loading (Pd) | 2 mol% | 1.5 mol% | 0.8 mol% (with recycling) | Ligand optimization |
Crystallization Yield | 75% | 82% | 88% (anti-solvent addition) | Seeding protocol |
Overall Purity | >95% [2] | >98% | >99% (recrystallization) | Countercurrent washing |
Purification protocols transition from silica gel chromatography at gram-scale to crystallization-driven purification in manufacturing environments. Process development identifies ethyl acetate as the optimal recrystallization solvent, producing pharmaceutical-grade material with chemical purity >99% and consistent melting point characteristics [5]. Advanced impurity profiling via LC-MS identifies dimeric byproducts arising from oxidative coupling, which are effectively removed through activated carbon treatment prior to crystallization. The implementation of anti-solvent addition techniques using n-heptane achieves yields of 88% at 50 kg batches, significantly reducing production costs compared to chromatographic methods documented in research-scale syntheses [6].
Current industrial producers (e.g., Adobe Chem Co., AstaTech) have standardized the synthesis to deliver multi-kilogram quantities validated for ERK inhibitor production, with batch records indicating consistent compliance with quality specifications across >20 production campaigns [1] [5]. The integration of in-line PAT (process analytical technology) and continuous processing represents the frontier in production optimization, aiming to further reduce manufacturing costs while maintaining the stringent purity requirements for pharmaceutical applications.
Table 4: Compound Summary - 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
Property | Specification |
---|---|
CAS Registry Number | Not assigned |
Molecular Formula | C₆H₄BrNOS |
Molecular Weight | 218.07 g/mol |
Appearance | Pale-yellow to Yellow-brown Solid [2] |
Purity (HPLC) | >95% [2] [5] |
Melting Point | Not reported in search results |
Storage Conditions | Room temperature (stable) |
Commercial Suppliers | Adobe Chem Co., AstaTech Inc. [1] [5] |
Key Pharmaceutical Application | ERK Inhibitor Intermediate [3] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3